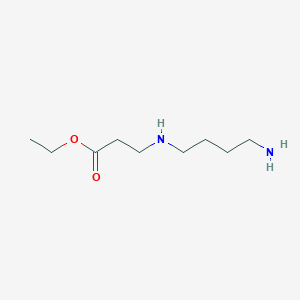
Ethyl 3-(4-aminobutylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-aminobutylamino)propanoate is a chemical compound that belongs to the family of amino acid derivatives. It is synthesized through a multistep process that involves the reaction of several chemical reagents. This compound has gained significant attention in the scientific community due to its potential applications in a wide range of fields, including drug discovery, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-aminobutylamino)propanoate is not fully understood, but it is thought to act by modifying the structure and function of proteins and peptides. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in a wide range of biological processes.
Effets Biochimiques Et Physiologiques
Ethyl 3-(4-aminobutylamino)propanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to modulate the immune system and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 3-(4-aminobutylamino)propanoate is its versatility. It can be used as a building block in the synthesis of more complex compounds, and it can be used to modify proteins and peptides. Additionally, it has been shown to have activity against several disease targets. However, one of the main limitations of Ethyl 3-(4-aminobutylamino)propanoate is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Ethyl 3-(4-aminobutylamino)propanoate. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of the compound's potential use in drug discovery, particularly for the treatment of cancer and inflammatory diseases. Additionally, the compound's potential use in the modification of proteins and peptides could be further explored, as this could have implications for the development of new therapeutics and diagnostics. Finally, the compound's potential toxicity could be further studied to better understand its safety profile and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of Ethyl 3-(4-aminobutylamino)propanoate involves a multistep process that starts with the reaction of ethyl acetoacetate and 1,4-dibromobutane. The resulting product is then reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroformate to form the final product, Ethyl 3-(4-aminobutylamino)propanoate.
Applications De Recherche Scientifique
Ethyl 3-(4-aminobutylamino)propanoate has potential applications in a wide range of scientific fields. It has been studied for its potential use as a drug discovery tool, as it has been shown to have activity against several disease targets. It has also been studied for its potential use in biochemistry and molecular biology, as it can be used to modify proteins and peptides. Additionally, it has been used as a building block in the synthesis of more complex compounds.
Propriétés
Numéro CAS |
16545-40-7 |
|---|---|
Nom du produit |
Ethyl 3-(4-aminobutylamino)propanoate |
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
ethyl 3-(4-aminobutylamino)propanoate |
InChI |
InChI=1S/C9H20N2O2/c1-2-13-9(12)5-8-11-7-4-3-6-10/h11H,2-8,10H2,1H3 |
Clé InChI |
SNCCVKSVZSNIEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNCCCCN |
SMILES canonique |
CCOC(=O)CCNCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



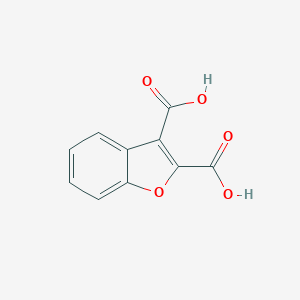
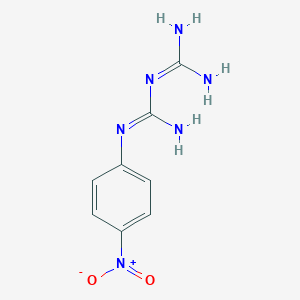
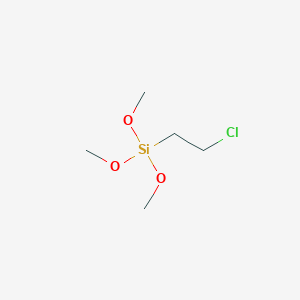
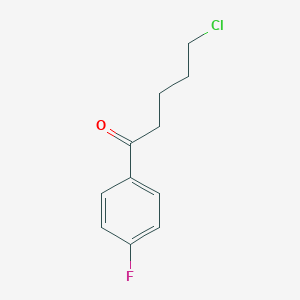

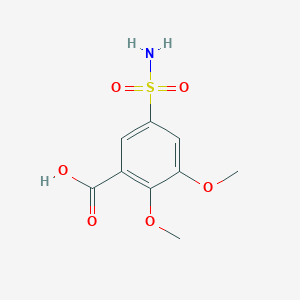
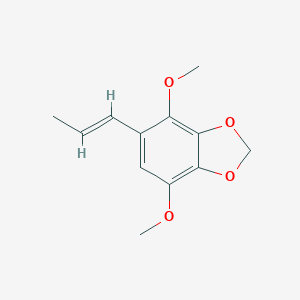
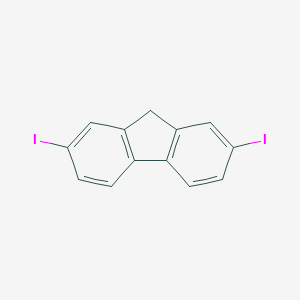
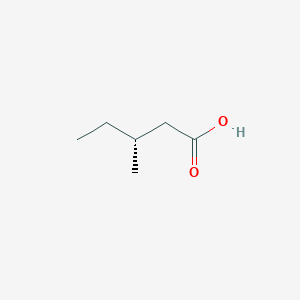
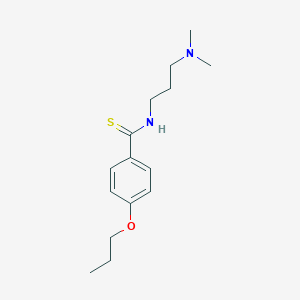
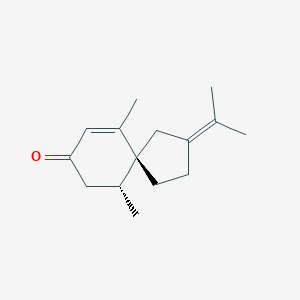
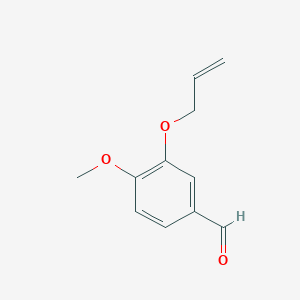
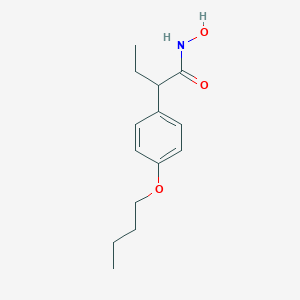
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)